Tarasaponin IV
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Overview
Description
Tarasaponin IV is a triterpene saponin, a class of glycosylated derivatives of triterpene sapogenins. These compounds are known for their diverse biological activities and are commonly found in various plant species. This compound is specifically derived from the roots of Aralia taibaiensis, a medicinal plant known for its therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tarasaponin IV typically involves the extraction of total saponins from the root bark of Aralia taibaiensis. One of the most efficient methods is ultrasound-assisted extraction, which optimizes parameters such as ethanol concentration, ultrasound time, and temperature to maximize yield . The optimal conditions include an ethanol concentration of 73%, an ultrasound time of 34 minutes, and an ultrasound temperature of 61°C .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the use of high-performance liquid chromatography for the qualitative and quantitative analysis of the extracted saponins .
Chemical Reactions Analysis
Types of Reactions: Tarasaponin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions to replace functional groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Tarasaponin IV has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triterpene saponins in various chemical reactions.
Industry: The compound is used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Tarasaponin IV involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound helps regulate blood sugar levels, making it a potential therapeutic agent for diabetes management . Additionally, the compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .
Comparison with Similar Compounds
Tarasaponin IV is unique among triterpene saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
- Araloside C
- Stipuleanoside R2
- Pseudoginsenoside RT1
- Araloside A
- Chikusetsu saponin IVa
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities. This compound stands out for its potent α-glucosidase inhibitory activity and its potential therapeutic applications in diabetes and aging-related diseases .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)31(58)25(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-40(74-44-36(63)33(60)30(57)24(19-54)69-44)38(65)39(41(75-46)42(66)67)73-43-35(62)32(59)26(21-56)70-43/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26-,27-,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39-,40+,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCUSPPPIYQSLD-MPZQIDBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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